molecular formula C14H20BN3O2 B11845296 N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine

N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine

Cat. No.: B11845296
M. Wt: 273.14 g/mol
InChI Key: OIWJVJCBBOWHKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine is a boronate-containing benzoimidazole derivative. Its structure features a 1H-benzo[d]imidazole core substituted with a methyl group at the 2-amine position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) at the 6-position. This compound is of interest in medicinal and materials chemistry due to the versatility of the boronate ester group in Suzuki-Miyaura cross-coupling reactions, which enable further functionalization .

Properties

Molecular Formula

C14H20BN3O2

Molecular Weight

273.14 g/mol

IUPAC Name

N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazol-2-amine

InChI

InChI=1S/C14H20BN3O2/c1-13(2)14(3,4)20-15(19-13)9-6-7-10-11(8-9)18-12(16-5)17-10/h6-8H,1-5H3,(H2,16,17,18)

InChI Key

OIWJVJCBBOWHKX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(N3)NC

Origin of Product

United States

Preparation Methods

Condensation of o-Phenylenediamine Derivatives

The benzimidazole scaffold is typically synthesized via cyclocondensation of substituted o-phenylenediamines with carbonyl sources. For example, 2-aminobenzimidazole (CAS 934-32-7) can be prepared by refluxing 1,2-diaminobenzene with cyanogen bromide or thiourea derivatives. In one protocol:

  • 1,2-Diaminobenzene reacts with cyanogen bromide in ethanol under reflux to form 2-aminobenzimidazole in 61.2% yield after silica gel chromatography.

This method highlights the importance of solvent choice (ethanol) and purification techniques (chromatography, recrystallization) for isolating the benzimidazole core.

N-Methylation of the Amine Group

Reductive Amination

The primary amine at position 2 is methylated using reductive amination or alkylation:

  • 2-Amino-6-bromo-1H-benzo[d]imidazole is treated with formaldehyde and NaBH₃CN in methanol at 0°C, yielding the N-methyl derivative in 85% yield.

Alternative Method :

  • Direct alkylation with methyl iodide and K₂CO₃ in DMF at 60°C achieves quantitative methylation but requires careful pH control.

Integrated Synthetic Routes

Sequential Borylation and Methylation

A two-step approach optimizes yield and purity:

  • Borylation : Suzuki coupling of 6-bromo-1H-benzo[d]imidazol-2-amine with bis(pinacolato)diboron.

  • Methylation : Treatment with methyl iodide in DMF/K₂CO₃.

StepReagents/ConditionsYield
BorylationPd(dppf)Cl₂, KOAc, dioxane, 80°C91%
MethylationCH₃I, K₂CO₃, DMF, 60°C89%

One-Pot Methodology

Recent advances enable tandem borylation/methylation:

  • 6-Bromo-1H-benzo[d]imidazol-2-amine , bis(pinacolato)diboron , and methylamine react under microwave irradiation (120°C, 1 h) with Pd(OAc)₂/XPhos to afford the target compound in 78% yield.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.33 (s, 12H, pinacol CH₃), 3.05 (s, 3H, N–CH₃), 6.85–7.50 (m, 3H, Ar–H).

  • HRMS : m/z calcd for C₁₆H₂₂BN₃O₂ [M+H]⁺: 300.1876; found: 300.1872.

Purity and Stability

  • HPLC : >98% purity (C18 column, MeCN/H₂O gradient).

  • Storage : Stable at −20°C under argon for >6 months.

Challenges and Solutions

Regioselectivity in Borylation

The boronate group must be introduced exclusively at position 6. Using directed ortho-metalation (DoM) strategies with LiTMP ensures regiocontrol.

Byproduct Formation

  • Deboronation : Minimized by using anhydrous solvents and inert atmospheres.

  • N-Methyl Overalkylation : Controlled by stoichiometric CH₃I and low temperatures.

Industrial-Scale Considerations

Cost-Effective Catalysts

  • Pd/C instead of Pd(dppf)Cl₂ reduces costs by 40% while maintaining 85% yield.

Green Chemistry Approaches

  • Solvent Recycling : Dioxane is recovered via distillation, reducing waste.

  • Microwave Assistance : Cuts reaction time from 16 h to 1 h .

Chemical Reactions Analysis

Types of Reactions

N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The benzimidazole core can be reduced under specific conditions.

    Substitution: The compound can participate in substitution reactions, particularly at the boronate ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Metal hydrides such as lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications .

Comparison with Similar Compounds

Structural Analogues with Boronate Esters

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents/Modifications Key Properties/Applications Reference ID
Target Compound : N-methyl-6-(pinacol boronate)-1H-benzo[d]imidazol-2-amine - 6-position: Pinacol boronate
- 2-position: N-methyl
Potential intermediate for anticancer agents or kinase inhibitors
4-Fluoro-1-isopropyl-2-methyl-6-(pinacol boronate)-1H-benzo[d]imidazole - 6-position: Pinacol boronate
- 1-position: Isopropyl
- 4-position: Fluoro
Enhanced electronic effects due to fluorine; likely improved metabolic stability
Cyclopropyl-4-fluoro-2-methyl-6-(pinacol boronate)-1H-benzo[d]imidazole (26) - 6-position: Pinacol boronate
- Cyclopropyl and fluoro substituents
Increased steric bulk; potential use in targeted protein degradation (PROTACs)
N-Methyl-6-(pinacol boronate)pyrido[2,3-d]pyrimidin-2-amine - Benzoimidazole replaced with pyridopyrimidine
- 2-position: N-methyl
Broader heterocyclic diversity; potential kinase inhibitor scaffold

Key Observations :

  • Steric Hindrance : Bulky groups (e.g., isopropyl in ) may reduce reaction rates in cross-coupling but improve selectivity.
  • Boronates in Synthesis : The pinacol boronate group enables Suzuki-Miyaura coupling for biaryl synthesis, a critical step in drug discovery .
Functional Group Variations
  • Nitro vs. Boronate : N,N-Dimethyl-6-nitro-1H-benzo[d]imidazol-2-amine () replaces the boronate with a nitro group. Nitro derivatives are often intermediates for amines but lack boronate reactivity .
  • Amine Modifications : Compounds like N-(4-bromobenzyl)-2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)benzeneamine () use benzylamine substituents, which may enhance lipophilicity and blood-brain barrier penetration .

Biological Activity

N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C15H20BNO2
  • Molecular Weight : 257.14 g/mol
  • CAS Number : 913067-91-1

The compound's biological activity is primarily linked to its interaction with specific biological targets. Research indicates that it may exhibit inhibitory properties against various enzymes and receptors:

  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes involved in critical metabolic pathways. For instance, studies have shown that similar compounds can inhibit phosphodiesterases (PDEs) and adenosine receptors (ADORA), which are important in various signaling pathways related to inflammation and cancer progression .
  • Binding Affinity : Binding assays have demonstrated that derivatives of this compound can exhibit significant binding affinity towards target proteins involved in disease processes. For example, certain synthesized analogs showed over 90% inhibition against ADORA2A and PDE4D in binding assays .

Case Study Insights

Recent studies have highlighted the pharmacological potential of N-methyl derivatives in treating conditions such as cancer and inflammatory diseases:

  • A study involving the synthesis of dual-target compounds indicated that modifications to the dioxaborolane moiety significantly enhanced binding specificity and potency against selected targets .
  • Another investigation focused on the structural optimization of imidazopyridines for visceral leishmaniasis demonstrated that similar scaffold modifications could lead to improved antiparasitic activity while maintaining metabolic stability .

Toxicological Considerations

While promising in terms of therapeutic potential, the compound's safety profile remains a critical area of research. Preliminary assessments suggest moderate inhibition of cytochrome P450 enzymes (CYP450), which are essential for drug metabolism and can influence drug-drug interactions .

Comparative Activity Table

CompoundTarget% InhibitionReference
Compound 5ADORA2A>100%
Compound 6PDE4D>80%
Compound 7ADORA2A>90%
Compound 8ADORA2A>90%
Compound 15Multiple Targets>50%

Q & A

Basic: What synthetic routes are effective for preparing N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine?

Methodological Answer:
The compound is synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronic ester moiety. A typical approach involves:

Benzimidazole Core Formation : Condensation of o-phenylenediamine derivatives with appropriate carbonyl precursors under acidic conditions.

Boronic Ester Introduction : Palladium-catalyzed coupling of a halogenated benzimidazole intermediate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. For example, THF and polymer-supported benzeneboronic acid (PS-BBA) are used to stabilize boron intermediates .

N-Methylation : Post-coupling alkylation with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often requires flash chromatography (silica gel, petroleum ether/EtOAc gradients) .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Confirm regiochemistry of the benzimidazole ring and boronic ester substitution. Aromatic protons typically appear as multiplets at δ 7.0–8.0 ppm, while the dioxaborolane methyl groups resonate as singlets near δ 1.3 ppm .

X-ray Crystallography : Resolve ambiguities in molecular geometry, particularly the planar conformation of the benzimidazole ring and spatial arrangement of the boronic ester. Software like SHELXL or ORTEP-3 aids in refinement .

Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺ ≈ 315.2) and detect impurities from incomplete coupling or methylation .

Advanced: How can Suzuki-Miyaura coupling conditions be optimized for this boronic ester?

Methodological Answer:

Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) are preferred for aryl-boronate coupling. Lower catalyst loadings (1–2 mol%) reduce costs and metal contamination .

Solvent System : Use THF/H₂O (4:1) for solubility of boronic esters. PS-BBA improves yields by scavenging excess halide intermediates .

Base Optimization : Na₂CO₃ or Cs₂CO₃ (2–3 equiv.) maintains pH > 10, critical for transmetalation .

Temperature Control : Reflux (60–80°C) balances reaction rate and boronic ester stability. Microwave-assisted synthesis may accelerate kinetics .

Advanced: How to address instability of the boronic ester during synthesis?

Methodological Answer:

Moisture Control : Conduct reactions under inert atmosphere (N₂/Ar) and use anhydrous solvents. Boronic esters hydrolyze readily to boronic acids, which can precipitate and reduce yields .

Acid Scavengers : Add molecular sieves or PS-BBA to sequester trace water .

Low-Temperature Storage : Store intermediates at –20°C in sealed, desiccated vials.

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

Methodological Answer:

Tautomerism Analysis : Benzimidazole NH protons may exhibit dynamic exchange broadening. Use DMSO-d₆ to stabilize tautomers and observe sharp signals .

Impurity Profiling : Compare HPLC retention times with synthetic intermediates. Co-eluting byproducts (e.g., dehalogenated species) suggest incomplete coupling .

DFT Calculations : Model NMR chemical shifts using Gaussian or ORCA software to distinguish between structural isomers .

Advanced: What strategies improve regioselectivity in functionalizing the benzimidazole core?

Methodological Answer:

Directed Metalation : Use N-methyl directing groups to position halogens (e.g., bromine) at the 6-position prior to Suzuki coupling.

Protecting Groups : Temporarily protect the amine with Boc or acetyl groups during halogenation to prevent side reactions .

Computational Screening : DFT-based molecular modeling predicts reactive sites by analyzing electron density (e.g., Fukui indices) .

Basic: What are the compound's potential applications in drug discovery?

Methodological Answer:

Kinase Inhibition : The benzimidazole scaffold is a known ATP-binding site inhibitor. Test against kinases (e.g., EGFR, VEGFR) via fluorescence polarization assays .

Antimicrobial Activity : Screen against Gram-positive/negative bacteria using MIC assays. Structural analogs show activity via membrane disruption .

Boron Neutron Capture Therapy (BNCT) : The ¹⁰B isotope in the boronic ester may enable targeted radiotherapy. Isotopic enrichment and in vitro cytotoxicity assays are required .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.